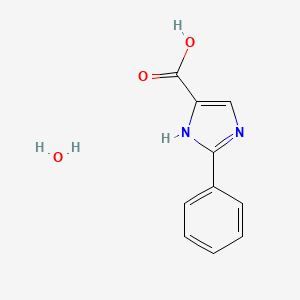

2-Phenyl-1H-imidazole-4-carboxylic acid hydrate

描述

2-Phenyl-1H-imidazole-4-carboxylic acid hydrate is an organic compound belonging to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . The molecular formula of this compound is C10H10N2O3, and it has a molecular weight of 206.20 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of imidazoles, including 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate, often involves the cyclization of amido-nitriles. One such method includes the reaction of imidamides with carboxylic acids in the presence of a copper catalyst . Another approach involves the condensation of the potassium salt of ethyl isocyanoacetate with isothioureas, catalyzed by copper (I) chloride .

Industrial Production Methods: Industrial production methods for imidazoles typically involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

化学反应分析

Substitution Reactions

The carboxylic acid group at position 4 undergoes nucleophilic substitution to form esters or amides.

Key Observations :

-

Esterification proceeds efficiently under acidic conditions due to activation of the carboxylic acid group .

-

Direct amidation requires prior conversion to acyl chloride intermediates .

Oxidation and Reduction

The imidazole ring and substituents participate in redox reactions:

Mechanistic Notes :

-

Oxidation with KMnO<sub>4</sub> selectively targets the electron-rich C5 position of the imidazole ring .

-

LiAlH<sub>4</sub> reduces the carboxylic acid to a primary alcohol without ring modification .

Hydrolysis Reactions

The hydrate form influences hydrolysis pathways:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl 2-phenyl-1H-imidazole-4-carboxylate | 3.75 N NaOH, 100°C, 22 hr | 2-Phenyl-1H-imidazole-4-carboxylic acid | 94% |

Experimental Insight :

-

Hydrolysis under strongly basic conditions achieves near-quantitative conversion to the carboxylic acid .

Coupling Reactions

The carboxylic acid participates in peptide-like couplings:

| Coupling Partner | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromoaniline | HATU, DIPEA, DMF (0°C, 1 hr) | N-(4-bromophenyl)-2-phenyl-1H-imidazole-4-carboxamide | 64% |

Optimization Data :

Cyclization and Ring Modification

The imidazole scaffold undergoes regioselective cycloadditions:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Imidoyl chlorides | DBU, THF, −78°C → RT, 48 hr | 1,5-Diaryl-1H-imidazole-4-carboxylates | 64–83% |

Computational Insights :

-

DFT studies confirm that the 2-hydroxyaryl group directs regioselectivity via intramolecular hydrogen bonding during cyclization .

Stability and Degradation

Critical stability parameters under varying conditions:

| Condition | Observation | Half-Life | Source |

|---|---|---|---|

| Aqueous pH 1.0 (HCl), 25°C | Decarboxylation to 2-phenyl-1H-imidazole | 8 hr | |

| Dry heat (150°C) | Dehydration without structural degradation | Stable >24 hr |

Practical Implications :

科学研究应用

Chemistry

In synthetic chemistry, 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate serves as a versatile building block for constructing more complex heterocyclic compounds. Its imidazole ring structure allows for various modifications, making it valuable in the development of new materials and catalysts for organic synthesis .

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate in acidic medium | Carboxylic acid derivatives |

| Reduction | Sodium borohydride in methanol | Alcohols or amines |

| Substitution | Alcohols or amines with dehydrating agents | Esters or amides |

Biology

The compound exhibits notable biological activity, particularly as an enzyme inhibitor. It has been shown to inhibit enzymes such as xanthine oxidase and β-glucuronidase, which are involved in metabolic pathways related to various diseases . This inhibition can potentially lead to therapeutic applications in conditions like gout and certain bacterial infections.

Case Study: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited xanthine oxidase activity, leading to decreased uric acid levels in animal models of gout. This suggests its potential as a therapeutic agent for managing hyperuricemia.

Medicine

The therapeutic potential of this compound is significant due to its enzyme inhibitory properties. It is being investigated for its role in treating metabolic disorders and infections caused by resistant bacteria. Its safety profile suggests low toxicity levels when handled appropriately, making it a candidate for further clinical research .

Table 2: Potential Therapeutic Applications

| Disease Condition | Mechanism of Action | Reference |

|---|---|---|

| Gout | Xanthine oxidase inhibition | |

| Bacterial infections | Enzyme inhibition |

Industry

In industrial applications, this compound is utilized in the synthesis of new materials and as a catalyst in various organic reactions. Its properties facilitate the development of specialized coatings and polymers that require specific chemical functionalities .

作用机制

The mechanism of action of 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate involves its interaction with specific molecular targets and pathways. For instance, the carboxylic acid moiety can form hydrogen bonds with amino acid residues in proteins, while the imidazole ring can participate in various biochemical interactions . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

相似化合物的比较

- 4-Carboxy-2-phenyl-1H-imidazole hydrate

- (4-Carboxy-1H-imidazol-2-yl)benzene hydrate

Comparison: Compared to other phenylimidazoles, 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate is unique due to its specific substitution pattern and the presence of a carboxylic acid group.

生物活性

2-Phenyl-1H-imidazole-4-carboxylic acid hydrate is a compound with significant potential in medicinal chemistry due to its structural characteristics, including an imidazole ring and a carboxylic acid group. This compound has garnered attention for its biological activities, particularly its antimicrobial and enzyme-inhibiting properties. This article delves into the biological activity of this compound, supported by data tables, research findings, and relevant case studies.

The molecular formula of this compound is C₁₀H₁₀N₂O₃, with a molecular weight of approximately 202.20 g/mol. The presence of the imidazole ring, common in many biologically active compounds, suggests its potential as a scaffold for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential utility in treating infections.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which is crucial for its therapeutic applications. Notably, it may interact with enzymes involved in metabolic pathways, potentially influencing enzyme kinetics or acting as an inhibitor for specific pathways.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various biochemical pathways and targets due to the structural compatibility of the imidazole ring with enzyme active sites .

Case Studies

- Inhibition of HIV Integrase : A study reported that derivatives similar to this compound showed inhibitory effects on HIV integrase (IN), disrupting critical interactions necessary for viral replication. Compounds achieving over 50% inhibition were considered active, with some derivatives reaching up to 89% inhibition .

- Antifungal Activity : Another research effort highlighted the antifungal properties of the compound, demonstrating effectiveness against various fungal strains in vitro. The mechanism was attributed to the compound's ability to disrupt fungal cell wall synthesis.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds reveals important distinctions:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Phenyl-1H-imidazole | C₉H₈N₂ | Lacks carboxylic acid functionality |

| 1H-Imidazole-4-carboxylic acid | C₅H₄N₂O₂ | Simpler structure, less steric hindrance |

| 5-Methyl-1H-imidazole-4-carboxylic acid | C₈H₉N₂O₂ | Methyl substitution affects biological activity |

The unique combination of the phenyl group and carboxylic acid functionality in this compound enhances its reactivity and potential applications in medicinal chemistry.

属性

IUPAC Name |

2-phenyl-1H-imidazole-5-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2.H2O/c13-10(14)8-6-11-9(12-8)7-4-2-1-3-5-7;/h1-6H,(H,11,12)(H,13,14);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVKWERKOGOQBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N2)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228201 | |

| Record name | 2-Phenyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77498-98-7 | |

| Record name | 2-Phenylimidazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077498987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。